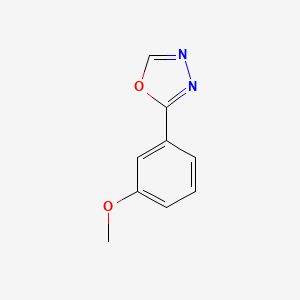

2-(3-Methoxyphenyl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-12-8-4-2-3-7(5-8)9-11-10-6-13-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLLIIVZVPRWMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291100 | |

| Record name | 2-(3-Methoxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-30-3 | |

| Record name | 2-(3-Methoxyphenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5378-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Elucidation of 2 3 Methoxyphenyl 1,3,4 Oxadiazole and Its Analogues

Established Synthetic Pathways for the 1,3,4-Oxadiazole (B1194373) Core

The construction of the 1,3,4-oxadiazole ring is a well-documented area of organic synthesis, with several reliable methods available to chemists. These strategies often begin with readily accessible starting materials and proceed through key cyclization steps.

Cyclization Reactions from Acid Hydrazides

The most common and versatile route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of 1,2-diacylhydrazines, which are typically prepared from the reaction of an acid hydrazide with an acylating agent. A variety of dehydrating agents can be employed to effect the final ring closure. nih.govrsc.org These reagents activate the carbonyl oxygen, facilitating intramolecular nucleophilic attack by the adjacent nitrogen atom.

Commonly used cyclodehydrating agents include:

Phosphorus oxychloride (POCl₃)

Thionyl chloride (SOCl₂)

Polyphosphoric acid (PPA)

Triflic anhydride (B1165640)

Phosphorus pentoxide (P₂O₅)

The choice of reagent often depends on the substrate's functional group tolerance and the desired reaction conditions. For instance, milder reagents may be necessary for sensitive substrates. openmedicinalchemistryjournal.com

An alternative approach involves the oxidative cyclization of acylhydrazones, which are formed by the condensation of acid hydrazides with aldehydes. openmedicinalchemistryjournal.com This method avoids the need for harsh dehydrating agents and can proceed under milder conditions.

One-Pot and Multicomponent Synthesis Approaches

To improve efficiency and reduce waste, one-pot and multicomponent reactions for the synthesis of 1,3,4-oxadiazoles have been developed. These strategies combine multiple synthetic steps into a single reaction vessel, avoiding the isolation of intermediates.

One notable one-pot procedure involves the reaction of N-acyl-aldehyde hydrazones with chloramine-T, which yields 2,5-disubstituted 1,3,4-oxadiazoles in very good yields. Another efficient one-pot synthesis utilizes the BF₃·Et₂O promoted cyclodehydration of 1,2-diaroylhydrazines, which are generated in situ from the corresponding aroyl chlorides and hydrazine (B178648).

Multicomponent reactions, where three or more reactants are combined in a single step to form a product that contains portions of all the reactants, have also been applied to the synthesis of 1,3,4-oxadiazoles. For example, a three-component reaction of an aldehyde, an acid hydrazide, and an oxidizing agent can directly yield the desired oxadiazole.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The application of microwave-assisted synthesis to the preparation of 1,3,4-oxadiazoles has been widely reported.

This technique is particularly effective for the cyclodehydration step, where the rapid and uniform heating provided by microwaves can accelerate the reaction and minimize the formation of side products. Microwave-assisted synthesis has been successfully employed for various 1,3,4-oxadiazole preparations, including those starting from acid hydrazides and those involving one-pot procedures.

Synthesis Protocols for 2-(3-Methoxyphenyl)-1,3,4-oxadiazole

The synthesis of the target compound, this compound, is typically achieved through the cyclization of a suitable precursor derived from 3-methoxybenzoic acid. A common and straightforward protocol involves the following steps:

Formation of 3-Methoxybenzoyl Hydrazide: 3-Methoxybenzoic acid is first converted to its corresponding methyl or ethyl ester. This ester is then reacted with hydrazine hydrate, usually in a solvent like ethanol (B145695) under reflux, to yield 3-methoxybenzoyl hydrazide.

Cyclization to form the Oxadiazole Ring: The 3-methoxybenzoyl hydrazide is then cyclized to form the 1,3,4-oxadiazole ring. A common method involves reacting the hydrazide with an orthoester, such as triethyl orthoformate, in the presence of a catalytic amount of acid. This reaction introduces the second carbon atom of the oxadiazole ring and effects the cyclodehydration.

A representative synthetic scheme is as follows:

A general synthetic route to this compound.

A general synthetic route to this compound.Design and Synthesis of this compound Derivatives

The core structure of this compound can be further modified to explore structure-activity relationships and fine-tune its properties. This is typically achieved by introducing various substituents on either the phenyl ring or the 5-position of the oxadiazole ring.

Introduction of Varied Substituents on the Oxadiazole and Phenyl Rings

Substitution at the 5-position of the Oxadiazole Ring:

To introduce substituents at the 5-position, the synthesis starts with 3-methoxybenzoyl hydrazide, which is then reacted with a variety of carboxylic acids or their derivatives (e.g., acid chlorides, esters) to form the corresponding 1,2-diacylhydrazine intermediate. Subsequent cyclodehydration, as described in section 2.1.1, yields the desired 2-(3-methoxyphenyl)-5-substituted-1,3,4-oxadiazole.

| Starting Carboxylic Acid/Derivative | Resulting 5-Substituent on Oxadiazole Ring |

| Acetic Anhydride | Methyl |

| Benzoic Acid | Phenyl |

| 4-Chlorobenzoic Acid | 4-Chlorophenyl |

| Pyridine-4-carboxylic acid | 4-Pyridyl |

Substitution on the Phenyl Ring:

To introduce substituents on the phenyl ring, the synthesis begins with a substituted benzoic acid derivative. For example, starting with 4-hydroxy-3-methoxybenzoic acid (vanillic acid) would lead to a derivative with a hydroxyl group on the phenyl ring. The synthetic sequence would then follow the same general pathway of hydrazide formation and subsequent cyclization.

The following table provides examples of derivatives that can be synthesized by varying the starting materials:

| Starting Benzoic Acid Derivative | Starting Carboxylic Acid/Derivative for 5-position | Resulting Derivative |

| 3-Methoxybenzoic acid | Acetic Anhydride | 2-(3-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole orientjchem.org |

| 3-Methoxybenzoic acid | Benzoic Acid | 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |

| 4-Fluoro-3-methoxybenzoic acid | Triethyl orthoformate | 2-(4-Fluoro-3-methoxyphenyl)-1,3,4-oxadiazole |

| 3,4-Dimethoxybenzoic acid | Benzoic Acid | 2-(3,4-Dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole |

The characterization of these synthesized compounds relies on standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS), to confirm their chemical structures. nih.govluxembourg-bio.com

Exploration of Heterocyclic and Aromatic Linkers

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including analogues of this compound, is a focal point in medicinal chemistry due to the scaffold's metabolic stability and its role as a versatile linker. luxembourg-bio.comnih.gov Researchers have explored various synthetic routes to couple diverse heterocyclic and aromatic moieties to the 1,3,4-oxadiazole core, aiming to modulate the physicochemical and biological properties of the resulting molecules. ijrpr.comdergipark.org.tr

A predominant synthetic strategy involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.gov One of the most common methods is the reaction of an aromatic carboxylic acid with a hydrazide derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govnih.gov This approach is widely used for creating 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles. nih.gov For instance, new 1,3,4-oxadiazole derivatives have been prepared by reacting aromatic carboxylic acids with hydrazide derivatives under reflux with POCl₃. nih.gov

Another established method involves the oxidative cyclization of hydrazones. Substituted hydrazone derivatives, formed from the reaction of acid hydrazides with aromatic aldehydes, can be cyclized using reagents like bromine in acetic acid to yield the 1,3,4-oxadiazole ring. nih.gov Furthermore, the synthesis of 2-amino-substituted 1,3,4-oxadiazoles can be achieved through iodine-mediated oxidative C-O bond formation via the condensation of aldehydes and semicarbazide (B1199961). jchemrev.com

The versatility of these synthetic methods allows for the incorporation of a wide array of linkers. For example, hybrid molecules containing both 1,2,3-triazole and 1,3,4-oxadiazole rings have been synthesized. nih.govorientjchem.org In one such synthesis, a 1,2,3-triazole containing a carboxylic acid functional group was condensed with semicarbazide hydrochloride using POCl₃ to form the target hybrid compound. orientjchem.org This highlights the ability to link complex heterocyclic systems. Other modifications include S-alkylation reactions to link pyrimidine (B1678525) moieties to a 2-mercapto-1,3,4-oxadiazole, creating bis-heterocycle conjugates. japsonline.com The synthesis of 2-(3-methoxyphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole (B13810621) exemplifies the direct linking of different aromatic systems to the central oxadiazole ring. ontosight.ai

The table below summarizes examples of different linkers attached to the 1,3,4-oxadiazole core, demonstrating the structural diversity achievable.

Table 1: Examples of Aromatic and Heterocyclic Linkers Incorporated into 1,3,4-Oxadiazole Analogues

| Core Structure | Linker Type | Specific Linker Example | Synthetic Method |

|---|---|---|---|

| 1,3,4-Oxadiazole | Aromatic | 2-Naphthyl | Condensation of hydrazide and ester precursors ontosight.ai |

| 1,3,4-Oxadiazole | Aromatic | 4-Pyridyl | Reaction of carboxylic acid and hydrazide with POCl₃ nih.gov |

| 1,3,4-Oxadiazole | Aromatic | Phenylsulfanylmethyl)phenyl | Reaction of carboxylic acid and hydrazide with POCl₃ nih.gov |

| 1,3,4-Oxadiazole | Heterocyclic | 1-Benzyl-1H-1,2,3-triazol-4-yl | Click chemistry followed by cyclization nih.gov |

| 1,3,4-Oxadiazole | Heterocyclic | 6-Fluorobenzothiazole | Multi-step synthesis involving cyclization and substitution acs.org |

Spectroscopic and Analytical Characterization of Synthesized Compounds

The structural elucidation of newly synthesized this compound analogues is systematically performed using a combination of modern spectroscopic and analytical techniques. These methods are essential to confirm the chemical composition, connectivity, and purity of the target compounds. ijrpr.comnih.gov The primary techniques employed include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the synthesized molecules. For 1,3,4-oxadiazole derivatives, key absorption bands confirm the formation of the heterocyclic ring. These include medium to strong bands for the C=N stretching vibration, typically observed in the range of 1651–1512 cm⁻¹, and bands attributed to the C-O-C (ether-like) stretching of the oxadiazole ring, which appear around 1242–1163 cm⁻¹. researchgate.net For analogues containing an amide linker, the C=O stretching of the amide is observed around 1633 cm⁻¹. who.int Aromatic C-H stretching vibrations are also typically seen above 3000 cm⁻¹. who.int

¹H NMR: In the ¹H NMR spectra of 2-(3-methoxyphenyl) analogues, the methoxy (B1213986) group (O-CH₃) protons typically appear as a singlet around δ 3.75–3.87 ppm. who.intmdpi.com Protons of the aromatic rings resonate in the downfield region, generally between δ 6.70 and 8.50 ppm, with their specific chemical shifts and coupling patterns depending on the substitution pattern. nih.govmdpi.com For instance, in a series of 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives, the proton on the triazole ring was observed as a singlet around δ 8.30 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectra are particularly useful for confirming the carbon framework. The two carbon atoms of the 1,3,4-oxadiazole ring (C2 and C5) are highly characteristic and resonate at approximately δ 163–168 ppm. researchgate.netmdpi.com The carbon of the methoxy group is typically found around δ 55–56 ppm. nih.govmdpi.com Aromatic carbons produce signals in the δ 110–160 ppm range. nih.govmdpi.com For example, in one derivative, the oxadiazole carbons were observed at δ 164.0 and 163.9 ppm, while the methoxy carbon appeared at δ 56.0 ppm. nih.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to corroborate their elemental composition. nih.gov The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular formula of the target compound, providing strong evidence for its successful synthesis. nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) is often used to determine the exact mass with high precision, further confirming the molecular formula. acs.org

The following tables provide representative spectroscopic data for analogues of this compound.

Table 2: Representative ¹H NMR Spectroscopic Data (δ in ppm)

| Compound | Ar-H | Triazole-H | CH₂ | OCH₃ |

|---|---|---|---|---|

| 13k nih.gov | 8.06-8.03 (m, 4H), 7.44 (d, 2H), 7.34 (d, 2H), 7.25 (d, 2H), 7.15 (d, 2H) | 8.33 (s, 1H) | 5.62 (s, 2H), 5.26 (s, 2H) | 3.85 (s, 3H) |

| 13o nih.gov | 8.06-8.04 (m, 4H), 7.58 (d, 2H), 7.30-7.26 (m, 4H), 7.17 (d, 2H) | 8.33 (s, 1H) | 5.62 (s, 2H), 5.28 (s, 2H) | 3.87 (s, 3H) |

| 13t nih.gov | 8.06-8.03 (m, 4H), 7.27-7.22 (m, 4H), 7.18-7.15 (m, 4H) | 8.29 (s, 1H) | 5.56 (s, 2H), 5.25 (s, 2H) | 3.86 (s, 3H) |

Table 3: Representative ¹³C NMR Spectroscopic Data (δ in ppm)

| Compound | C=O / C-Oxadiazole | C-Aromatic / C-Heterocyclic | OCH₃ | CH₂ |

|---|---|---|---|---|

| 13k nih.gov | 164.0, 163.9, 162.4, 161.2 | 143.0, 135.4, 133.3, 130.4, 129.2, 128.9, 128.8, 125.4, 116.6, 116.3, 116.0, 115.3 | 56.0 | 61.8, 52.5 |

| 13o nih.gov | 164.0, 163.9, 162.5, 161.2 | 143.0, 135.8, 132.2, 130.7, 128.9, 128.8, 125.4, 122.0, 116.6, 116.3, 116.1, 115.3 | 56.0 | 61.8, 52.6 |

| 13t nih.gov | 164.0, 163.9, 162.5, 161.2 | 142.9, 138.0, 133.4, 129.8, 128.9, 128.8, 128.5, 125.2, 116.6, 116.3, 116.1, 115.3 | 56.0 | 61.8, 53.1 |

Table 4: Key IR Absorption Bands (cm⁻¹)

| Functional Group | Typical Range | Reference |

|---|---|---|

| C=N (Oxadiazole) | 1651 - 1512 | researchgate.net |

| C-O-C (Oxadiazole) | 1242 - 1163 | researchgate.net |

| C=O (Amide) | ~1633 | who.int |

Investigation of Biological Activities and Molecular Interactions of 2 3 Methoxyphenyl 1,3,4 Oxadiazole Derivatives

Research on Anticancer and Antiproliferative Potencies

Derivatives of 2-(3-methoxyphenyl)-1,3,4-oxadiazole have emerged as a significant class of compounds with promising anticancer and antiproliferative capabilities. nih.govgoums.ac.ir The versatility of the 1,3,4-oxadiazole (B1194373) scaffold allows for structural modifications that enhance cytotoxicity against malignant cells through various mechanisms of action. orientjchem.org

A key indicator of anticancer potential is the ability of a compound to reduce the viability and inhibit the proliferation of cancer cells. Studies have shown that derivatives of this compound exhibit potent activity against a range of human cancer cell lines.

One notable derivative, 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO), has demonstrated a dose- and time-dependent antiproliferative effect on hepatocellular carcinoma (HCC) cells. nih.gov Similarly, other derivatives have shown significant growth inhibition against various cancer cell lines. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine was found to be particularly effective against melanoma (MDA-MB-435), breast cancer (T-47D), leukemia (K-562), and colon cancer (HCT-15) cell lines. mdpi.comnih.gov Another compound, N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methylaniline, displayed significant antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. rsc.org

The cytotoxic effects of these compounds have been quantified in numerous studies, as detailed in the table below.

Table 1: Antiproliferative Activity of Selected 2-(Methoxyphenyl)-1,3,4-oxadiazole Derivatives

| Compound Name | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methylaniline | MCF-7 (Breast) | GI₅₀ | 12.9 µM rsc.org |

| N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methylaniline | MDA-MB-231 (Breast) | GI₅₀ | 59.3 µM rsc.org |

| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | MDA-MB-468 (Breast) | Growth Percent | 53.65% mdpi.com |

| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | SK-MEL-28 (Melanoma) | Growth Percent | 61.34% mdpi.com |

| 1,3,4-thiadiazole (B1197879) with two 3-methoxyphenyl (B12655295) groups | MCF-7 (Breast) | Cell Viability | 40.30% at 100 µM researchgate.net |

The antiproliferative effects of this compound derivatives are often linked to their ability to inhibit key enzymes involved in cancer progression. orientjchem.org

Epidermal Growth Factor Receptor (EGFR): EGFR is a crucial target in cancer therapy due to its role in cell proliferation. nih.gov Several 1,3,4-oxadiazole derivatives, including naproxen-based hybrids, have been developed as EGFR inhibitors. nih.gov For example, a 1,3,4-oxadiazole linked benzimidazole (B57391) derivative inhibited the EGFR receptor at a concentration of 0.081 µM. unife.it Molecular docking studies have further supported the potential of these derivatives as effective EGFR inhibitors. auctoresonline.org

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is essential for cell cycle regulation, and its inhibition can halt cancer cell proliferation. Molecular docking analyses have shown that 1,3,4-oxadiazole derivatives can exhibit a strong binding affinity towards the active site of the CDK-2 protein, suggesting their potential as CDK2 inhibitors. researchgate.net

Histone Deacetylase 8 (HDAC8): HDACs are enzymes that play a role in the epigenetic regulation of gene expression, and their inhibition is a valid anticancer strategy. acs.org Oxadiazole-based propanamide derivatives have shown significant anticancer activity through the inhibition of the HDAC8 enzyme. nih.govmdpi.com

Glycogen Synthase Kinase-3 Beta (GSK-3β): GSK-3 is a serine/threonine kinase implicated in various cellular processes, and its inhibition is a potential therapeutic avenue for diseases including cancer. unife.it The 1,3,4-oxadiazole scaffold has been shown to provide potent and selective GSK-3 inhibitors. researchgate.net

Thymidylate Synthase (TS): TS is a critical enzyme for DNA synthesis, making it a prime target for chemotherapy. Novel 1,3,4-oxadiazole thioether derivatives have been identified as potent inhibitors of both human and E. coli TS, with one nitro-substituted compound showing an IC₅₀ value of 0.62 µM against human TS.

Tubulin: Microtubules, composed of tubulin, are vital for cell division, and their disruption can lead to mitotic arrest and apoptosis. Derivatives of 1,3,4-oxadiazole have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase. rsc.orgresearchgate.net Specifically, compounds with a 3,4,5-trimethoxyphenyl group have demonstrated effective inhibition of tubulin polymerization, acting in a manner similar to the well-known inhibitor Combretastatin A-4. nih.gov

Beyond enzyme inhibition, these compounds trigger cellular processes that lead to cancer cell death.

Apoptosis: A significant mechanism of action for these derivatives is the induction of apoptosis, or programmed cell death. The compound CMO was found to significantly increase the sub-G1 cell population in HCC cells, a hallmark of apoptosis. nih.gov This apoptotic induction was further confirmed by the observed cleavage of PARP and caspase-3, key proteins in the apoptotic cascade. nih.gov Other studies have confirmed that various 1,3,4-oxadiazole derivatives induce apoptosis in cancer cells, often as a result of cell cycle arrest. researchgate.net

NF-κB Signaling: The nuclear factor kappa B (NF-κB) signaling pathway is constitutively active in many cancers, promoting cell proliferation and survival. nih.gov The derivative CMO has been identified as a potent inhibitor of this pathway. It was shown to decrease the phosphorylation of IκB and p65, key proteins in the NF-κB pathway, thereby abrogating the DNA binding and transcriptional activity of NF-κB. nih.gov Molecular docking has suggested that CMO interacts directly with the hydrophobic region of the p65 protein. nih.gov

Evaluation of Antimicrobial Spectrum

In addition to their anticancer properties, 1,3,4-oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity. This dual activity makes them particularly interesting candidates for further development.

Derivatives containing a methoxyphenyl group have shown notable efficacy against both Gram-positive and Gram-negative bacteria. goums.ac.ir

One study highlighted a derivative, (Z)-N-(2-(4-methoxyphenyl)-1-(5-(hydroxyl(pyridin-2-yl)methyl)-1,3,4-oxadiazol-2-yl)vinyl)acetamide, which exhibited powerful antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis, as well as the Gram-negative Acinetobacter baumannii. goums.ac.ir Other 1,3,4-oxadiazole derivatives have also shown potent activity against various strains of S. aureus, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 μg/ml. nih.gov

Table 2: Antibacterial Activity of Selected 2-(Methoxyphenyl)-1,3,4-oxadiazole Derivatives

| Compound Class/Derivative | Bacterial Strain | Activity Metric | Value |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivative (OZE-I) | S. aureus (MRSA, MW2) | MIC | 4 µg/mL nih.gov |

| 1,3,4-Oxadiazole Derivative (OZE-II) | S. aureus (MRSA, MW2) | MIC | 4 µg/mL nih.gov |

| 1,3,4-Oxadiazole Derivative (OZE-III) | S. aureus (MRSA, MW2) | MIC | 8 µg/mL nih.gov |

| Methoxyphenyl Derivative (4d) | S. aureus | Inhibition Zone | 25 mm goums.ac.ir |

| Methoxyphenyl Derivative (4d) | S. epidermidis | Inhibition Zone | 24 mm goums.ac.ir |

The antifungal potential of this class of compounds has also been explored. A derivative containing a 4-methoxyphenyl (B3050149) group, 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5), was identified as an effective agent against Candida albicans. nih.gov This compound, along with a similar derivative (LMM11), exhibited a Minimum Inhibitory Concentration (MIC) of 32 μg/ml against the majority of C. albicans isolates tested. nih.gov These compounds are believed to act by inhibiting the enzyme thioredoxin reductase, which is essential for the fungus but absent in humans, suggesting a selective mechanism of action. nih.gov

Table 3: Antifungal Activity of a 2-(Methoxyphenyl)-1,3,4-oxadiazole Derivative

| Compound Name | Fungal Strain | Activity Metric | Value |

|---|

Antiviral Investigations

The 1,3,4-oxadiazole nucleus is a privileged structure in the development of antiviral agents. arkat-usa.orgasianpubs.org Derivatives incorporating this scaffold have been evaluated against a range of viruses. For instance, certain 1,3,4-oxadiazole compounds have shown potential activity against Herpes simplex-1 virus, hepatitis C virus (HCV), and influenza A. arkat-usa.org Research has also demonstrated the efficacy of specific derivatives against plant viruses, such as the tobacco mosaic virus and cowpea mosaic virus. arkat-usa.org

In the context of contemporary viral threats, 1,3,4-oxadiazole derivatives have been investigated for their ability to inhibit SARS-CoV-2 replication. mdpi.combiotechjournal.in Studies have identified compounds with IC50 values of 15.2 µM and 15.7 µM against the SARS-2 virus, highlighting their potential as inhibitors. biotechjournal.in While the 1,3,4-oxadiazole moiety itself can be less potent than its 1,2,4-oxadiazole (B8745197) isomer in some cases, its role as a versatile linker in drug design remains significant. mdpi.com

| Compound Type | Target Virus | Reported Activity | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole derivatives | SARS-2 | IC50 = 15.2 µM | biotechjournal.in |

| 1,3,4-Oxadiazole derivatives | SARS-2 | IC50 = 15.7 µM | biotechjournal.in |

| Diamide 1,3,4-oxadiazole derivatives | Tobacco Mosaic Virus (TMV) | Identified as a lead compound | arkat-usa.org |

| 1,3,4-Oxadiazole acetamide (B32628) derivatives | Hepatitis C Virus (HCV) | Potent activity identified | arkat-usa.org |

Assessment of Enzyme Inhibitory Activities Beyond Cancer Pathways

Derivatives of this compound have been extensively studied for their ability to inhibit various enzymes implicated in diseases other than cancer.

In the search for treatments for neurodegenerative disorders like Alzheimer's disease, the inhibition of cholinesterase enzymes is a key strategy. Research into novel 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives has shown promising and selective inhibitory activity against butyrylcholinesterase (BChE). nih.govresearchgate.net Structure-activity relationship (SAR) analyses revealed that derivatives with electron-withdrawing substituents, such as nitro and fluorine groups, demonstrated significant BChE inhibition while being less effective against acetylcholinesterase (AChE). nih.govresearchgate.net One of the most potent compounds identified selectively targeted BChE with an IC50 value of 11.01 µM. nih.govresearchgate.net This selectivity is noteworthy for potential therapeutic applications in the later stages of Alzheimer's disease. nih.gov

| Compound Series | Target Enzyme | Key Finding | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole-methoxyphenyl-1,3,4-oxadiazoles | Butyrylcholinesterase (BChE) | Highly potent and selective inhibition | 11.01 | nih.govresearchgate.net |

| 1,2,3-Triazole-methoxyphenyl-1,3,4-oxadiazoles | Acetylcholinesterase (AChE) | Minimal effectiveness | Not Reported | nih.govresearchgate.net |

| 1,3,4-Oxadiazole with furan (B31954) moiety | Acetylcholinesterase (AChE) | High inhibition | Not Reported | nih.gov |

Inhibitors of α-glucosidase are crucial for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.net The 1,3,4-oxadiazole scaffold is a recognized pharmacophore for potent α-glucosidase inhibition. researchgate.net Studies on oxadiazole derivatives with a hydrazone linkage have identified compounds with IC50 values ranging from 2.64 µM to 460.14 µM. researchgate.net Several of these compounds were found to be significantly more active than the standard drug, acarbose (B1664774) (IC50 = 856.45 µM). researchgate.net

SAR studies indicate that the inhibitory potential is highly dependent on the substitutions on the N-benzylidene portion of the molecule. researchgate.net For instance, a derivative with trihydroxy substitutions was approximately 300 times more active than acarbose. researchgate.net The presence of hydroxyl and halogen groups appears to be important for potent enzyme inhibition, whereas nitro or methyl groups tend to suppress this activity. researchgate.net

| Compound Derivative | Substitution Pattern | IC50 Value (µM) | Comparison to Standard (Acarbose) | Reference |

|---|---|---|---|---|

| Oxadiazole Benzohydrazone | Trihydroxy substitution | 2.64 ± 0.05 | ~300x more active | researchgate.net |

| Oxadiazole Benzohydrazone | Single hydroxyl substitution | 34.64 ± 0.35 | More active | researchgate.net |

| Oxadiazole Benzohydrazone | Chlorine substituent | Potent activity reported | More active | researchgate.net |

| Acarbose (Standard) | - | 856.45 ± 5.60 | - | researchgate.net |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetics and for treating hyperpigmentation disorders. mdpi.com Research has shown that some 2,5-disubstituted-1,3,4-oxadiazole analogues exhibit potent tyrosinase inhibitory activity. One study on a derivative, (2-(3-methoxyphenoxy)-2-oxoethyl-(E)-3-(4-hydroxyphenyl) acrylate), reported an IC50 value of 5.7 µM. mdpi.com The inhibitory mechanism of these compounds is often competitive or mixed-type. mdpi.com The structure-activity relationships highlight that substitutions on the phenyl ring significantly influence the inhibitory effect. nih.gov

The 1,3,4-oxadiazole ring is a core structural component in many selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than traditional NSAIDs. nih.govnih.gov Diaryl-substituted 1,3,4-oxadiazoles have demonstrated significant and selective COX-2 inhibition. nih.gov

Studies on 2,5-diaryl-1,3,4-oxadiazoles have identified compounds with potent COX-2 inhibitory activity (IC50 values ranging from 0.48 to 0.89 µM) and high selectivity over COX-1. researchgate.net SAR studies suggest that incorporating methylsulfonyl moieties leads to more selective and potent inhibition. researchgate.net Furthermore, these compounds have shown superior in vivo anti-inflammatory activity compared to celecoxib (B62257) in carrageenan-induced rat paw edema assays. researchgate.net Molecular docking studies confirm that these derivatives can bind effectively within the active site of the COX-2 enzyme. nih.gov

| Compound Series | IC50 Range (µM) | Selectivity Index (SI) Range | Key Structural Feature | Reference |

|---|---|---|---|---|

| 2,5-Biaryl-1,3,4-oxadiazoles | 0.48 - 0.89 | 67.96 - 132.83 | Methylsulfonyl moieties | researchgate.net |

| Oxadiazolyl-linked antipyrine | 0.054 | 4.44 | Antipyrine linkage | bioworld.com |

| 1,3,4-Oxadiazole based derivatives | 0.04 - 0.14 | 60.71 - 337.5 | Diaryl substitution | nih.gov |

Antioxidant Activity Profiling

Oxidative stress is implicated in the pathophysiology of numerous diseases. scilit.comdoaj.org Consequently, compounds with antioxidant properties are of significant therapeutic interest. Derivatives of 1,3,4-oxadiazole, particularly those derived from phenolic acids, have been shown to possess notable antioxidant capabilities. rsc.orgscispace.com

The antioxidant potential of these compounds has been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), nitric oxide (NO) radical scavenging, and iron chelation methods. nih.govrsc.orgscispace.com In DPPH assays, certain oxadiazole derivatives have demonstrated excellent radical scavenging potential, with one compound showing 80.23% inhibition at a concentration of 100 µg/mL. nih.gov Other derivatives exhibited strong scavenging activity with IC50 values ranging from 13.59 to 22.17 µM, which is comparable to or better than standards like ascorbic acid. scispace.com These compounds also show pronounced ABTS radical scavenging, moderate hydrogen peroxide scavenging, and strong ferric ion reducing capacity. rsc.orgscispace.com

| Compound Derivative | Assay | Result | Reference |

|---|---|---|---|

| Ox-6f | DPPH (at 100 µg/mL) | 80.23% inhibition | nih.gov |

| Ox-6f | Nitric Oxide Scavenging | 83.88% inhibition | nih.gov |

| Ox-6f | Hydroxyl Radical Scavenging | 81.69% inhibition | nih.gov |

| Ox-6f | Iron Chelation | 78.94% chelation | nih.gov |

| Phenolic 1,3,4-oxadiazoles | DPPH | IC50 = 13.59 - 22.17 µM | scispace.com |

Other Pharmacological Research Areas

Antiplasmodial Potential

The exploration of this compound derivatives for their antiplasmodial activity is an area with limited specific research. While the broader class of 1,3,4-oxadiazoles has been investigated for activity against Plasmodium falciparum, the causative agent of malaria, literature detailing the efficacy of derivatives bearing the 3-methoxyphenyl substituent is not extensively available.

General studies on other substituted 1,3,4-oxadiazoles have shown that this heterocyclic core can serve as a scaffold for the development of antiplasmodial agents. However, without direct studies on the 2-(3-methoxyphenyl) variant, its potential in this therapeutic area remains speculative and represents a gap in current research.

Antitubercular Activity

The 1,3,4-oxadiazole nucleus is a recognized pharmacophore in the search for new antitubercular agents. Research into derivatives of this scaffold has shown promising results against Mycobacterium tuberculosis. While specific studies on this compound are not abundant, investigations into structurally related compounds provide valuable insights.

One study on a series of 1,3,4-oxadiazole derivatives identified a compound with a methoxyphenyl substituent that exhibited antitubercular activity. Specifically, 2-((3-cyano-5-nitrobenzyl)sulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole was tested for its minimum inhibitory concentration (MIC) against M. tuberculosis. acs.org This finding suggests that the inclusion of a methoxyphenyl group on the 1,3,4-oxadiazole ring is compatible with antitubercular activity. acs.org However, it is important to note the substitution is at the 5-position and is a 4-methoxy isomer.

| Compound | Test Strain | MIC (μM) | Reference |

|---|---|---|---|

| 2-((3-cyano-5-nitrobenzyl)sulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | M. tuberculosis | 4 | acs.org |

Hypoglycemic Investigations

The potential of 1,3,4-oxadiazole derivatives in the management of diabetes has been an active area of research. Studies have explored their role as antihyperglycemic and antiglycation agents.

A study investigating the antiglycation potential of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (B158602) derivatives, close analogs of the subject compound, demonstrated significant activity. researchgate.net Several derivatives with hydroxyl substitutions on the phenyl ring at the 5-position showed potent antiglycation activity, with some compounds exhibiting lower IC50 values than the standard drug, Rutin. researchgate.net This suggests that the 2-methoxyphenyl-1,3,4-oxadiazole scaffold is a promising starting point for developing agents that can inhibit the formation of advanced glycation end-products, which are implicated in the complications of diabetes.

Another investigation into the antidiabetic effects of a 1,3,4-oxadiazole derivative in alloxan-induced diabetic rats showed significant reductions in blood glucose levels and glycated hemoglobin (HbA1c). nih.gov The study demonstrated a duration-dependent effect on glucose reduction. nih.gov

| Compound/Derivative | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| 2-(2-methoxyphenyl)-5-(hydroxyphenyl)-1,3,4-oxadiazole derivatives | Antiglycation activity | IC50 values ranging from 160.2 to 290.17 µM, potent activity compared to Rutin (IC50 = 295.09 ± 1.04 µM) | researchgate.net |

| 1,3,4-Oxadiazole derivative | Alloxan-induced diabetic rats | Significant reduction in blood glucose and HbA1c levels after 14 days of treatment. | nih.gov |

Structure Activity Relationship Sar and Structural Optimization of 2 3 Methoxyphenyl 1,3,4 Oxadiazole Analogues

Impact of Substituent Position and Electronic Nature on Biological Activity

The biological activity of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) analogues is profoundly influenced by the nature and position of substituents on the aromatic rings. Both the electronic properties (electron-donating or electron-withdrawing) and the steric properties of these substituents play a crucial role in the interaction of the molecule with its biological target.

Research into various classes of 1,3,4-oxadiazole derivatives has revealed several key SAR trends:

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO₂) and halogens (F, Cl, Br), on the phenyl ring often enhances biological activity. For instance, in a series of 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole hybrids, derivatives with nitro and fluorine substituents showed remarkable inhibitory activity against butyrylcholinesterase (BChE). nih.govresearchgate.net Similarly, for antitubercular activity, compounds bearing a nitro-substituted phenyl ring were found to be highly potent. mdpi.com The position of the substituent is also critical; a para-substituted nitro group was preferred over meta or ortho positions for tuberculostatic activity. mdpi.com The presence of halogens, particularly chlorine, on an additional aryl ring has been shown to enhance antibacterial activity. mdpi.com

Electron-Donating Groups: Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and hydroxyl (-OH), can also positively modulate biological activity. In a series of antitubercular compounds, methoxyl substituents were identified as key for enhancing activity. mdpi.com For antidiabetic activity, SAR analysis revealed that compounds with ortho- and para-hydroxyl groups were more active than those with nitro or chloro groups. tandfonline.com

Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, para) can significantly impact efficacy. For a series of 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to oxadiazoles, substituents in the para position resulted in active antitubercular compounds, while those in the meta position were inactive. nih.gov This highlights the importance of substituent placement for optimal interaction with the target's binding site.

The following table summarizes the observed effects of different substituents on the biological activity of various 1,3,4-oxadiazole scaffolds.

| Scaffold/Activity | Substituent | Position | Effect on Activity |

| Butyrylcholinesterase Inhibition | Nitro (NO₂), Fluorine (F) | - | Increased activity nih.govresearchgate.net |

| Antitubercular Activity | Nitro (NO₂) | Para > Meta, Ortho | Increased activity mdpi.com |

| Antitubercular Activity | Methoxy (-OCH₃) | - | Increased activity mdpi.com |

| Antibacterial Activity | Halogens (e.g., Cl) | - | Increased activity dergipark.org.tr |

| Antidiabetic Activity | Hydroxyl (-OH) | Ortho, Para | Increased activity tandfonline.com |

These findings suggest that for optimizing the biological profile of 2-(3-Methoxyphenyl)-1,3,4-oxadiazole, systematic modification of the 3-methoxyphenyl (B12655295) ring and substitution at the 5-position of the oxadiazole ring are crucial. Introducing various electron-withdrawing and electron-donating groups at different positions would allow for a thorough exploration of the SAR to identify analogues with superior activity.

Stereochemical Considerations and Conformational Analysis

The dihedral angle between the plane of the oxadiazole ring and the plane of the phenyl ring is a key conformational parameter. A more planar conformation is often associated with enhanced biological activity, as it can facilitate better π-π stacking interactions within the binding pocket of a receptor or enzyme. Molecular modeling studies on various 1,3,4-oxadiazole derivatives frequently highlight the importance of this planarity for optimal binding.

While the parent compound this compound is achiral, the introduction of chiral centers into its substituents would lead to stereoisomers (enantiomers or diastereomers). These stereoisomers can exhibit significantly different pharmacological activities, as biological systems are inherently chiral. One enantiomer may fit perfectly into a binding site, while the other may bind with lower affinity or not at all. Therefore, if chiral substituents are introduced during structural optimization, the synthesis and biological evaluation of individual stereoisomers would be necessary to determine the most active configuration.

Ligand Efficiency and Optimization Strategies

In modern drug discovery, lead optimization is guided by various metrics, including ligand efficiency (LE). LE is a measure of the binding energy per non-hydrogen atom of a molecule, which helps in assessing the quality of a hit compound and guiding its development into a drug-like candidate. It is a useful tool for optimizing the potency of a compound while controlling for molecular size.

Optimization strategies for analogues of this compound can be multifaceted:

Bioisosteric Replacement: The 1,3,4-oxadiazole ring itself is a valuable bioisostere for carboxylic acids, esters, and amides, offering improved metabolic stability and pharmacokinetic properties. nih.gov Further optimization can involve replacing the methoxy group or other functionalities with different bioisosteric groups to fine-tune electronic and steric properties for enhanced target interaction.

Molecular Hybridization: This strategy involves combining the 1,3,4-oxadiazole pharmacophore with other known biologically active moieties to create a single hybrid molecule. nih.gov This can lead to synergistic effects, improved affinity, or a dual-action mechanism. For example, linking the oxadiazole core to scaffolds found in other antibacterial or anticancer agents could produce novel compounds with enhanced efficacy. eurekaselect.com

Structure-Based Design: If the three-dimensional structure of the biological target is known, structure-based drug design can be employed. Molecular docking studies can predict the binding mode of this compound analogues within the active site, providing insights into key interactions. nih.gov This information can then guide the rational design of new derivatives with modifications that strengthen these interactions, thereby improving potency and ligand efficiency.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr These models are invaluable for predicting the activity of newly designed compounds, prioritizing synthesis efforts, and providing insights into the structural features that govern pharmacological effects. nih.gov

Numerous 2D and 3D-QSAR studies have been successfully applied to series of 1,3,4-oxadiazole derivatives to understand their activity as anticancer, antimycobacterial, and anti-Alzheimer's agents. brieflands.comnih.govrsc.orgnih.gov

3D-QSAR Approaches: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques. rsc.orgnih.govresearchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. ijpsdronline.com For example, a 3D-QSAR study on anti-tubulin 1,3,4-oxadiazoles identified the desired spatial positioning of functional groups for better bioactivity by analyzing these contour maps. nih.gov

Model Validation: The reliability of a QSAR model is assessed through rigorous statistical validation. ijpsdronline.com Key parameters include the squared correlation coefficient (r²), which indicates the goodness of fit, and the cross-validated correlation coefficient (q²), which measures the internal predictive ability of the model. brieflands.com External validation, using a test set of compounds not included in model generation, provides the predictive r² (pred_r²), which is a crucial indicator of the model's ability to predict the activity of new compounds. brieflands.comijpsdronline.com

Predictive Analytics: Once validated, a QSAR model can be used to screen virtual libraries of this compound analogues. brieflands.com This predictive screening helps in identifying the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process. The applicability domain of the model must be considered to ensure that predictions are reliable. dergipark.org.trnih.gov

The table below presents examples of QSAR models developed for various 1,3,4-oxadiazole derivatives, showcasing the statistical validation parameters.

| Biological Activity | QSAR Method | q² | pred_r² | Key Findings |

| Antimycobacterial | kNN-MFA | 0.5022 | 0.2898 | Presence of sulfur and electronegative groups contributed to activity; bulky groups reduced it. brieflands.com |

| Anti-Alzheimer's (GSK-3β inhibitors) | CoMFA | 0.692 | 0.6885 | Contour maps provided structural information for designing novel compounds. rsc.orgnih.govresearchgate.net |

| Anti-Alzheimer's (GSK-3β inhibitors) | CoMSIA | 0.696 | 0.6887 | Validated model useful for predicting the activities of novel oxadiazole derivatives. rsc.orgnih.govresearchgate.net |

| Antiproliferative | PLSR | 0.7445 | 0.8109 | Steric and electrostatic interactions play an important role in determining activity. ijpsdronline.com |

These studies demonstrate the power of QSAR in elucidating the complex relationships between chemical structure and biological function, providing a rational framework for the structural optimization of this compound analogues.

Computational Chemistry and in Silico Approaches in 2 3 Methoxyphenyl 1,3,4 Oxadiazole Research

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. In the research of 2-(3-Methoxyphenyl)-1,3,4-oxadiazole and related compounds, docking simulations are pivotal for elucidating potential mechanisms of action and for structure-based drug design.

Researchers have employed molecular docking to investigate the interaction of 1,3,4-oxadiazole (B1194373) derivatives with a variety of biological targets. For instance, in the pursuit of inhibitors for enzymes implicated in Alzheimer's disease, docking studies on derivatives of 2-(methoxyphenyl)-1,3,4-oxadiazole have been performed against butyrylcholinesterase (BChE). nih.govresearchgate.net These simulations help to identify key amino acid residues in the active site that interact with the ligand, providing a rationale for the observed inhibitory activity. nih.gov

Similarly, docking studies have been instrumental in evaluating 1,3,4-oxadiazole derivatives as inhibitors of other enzymes, such as carbonic anhydrase II and the tyrosine kinase domain of receptors like VEGFR2 and EGFR. nih.govsemanticscholar.orgresearchgate.net The results of these simulations are often quantified by a docking score or binding energy, which estimates the binding affinity. For example, studies on related oxadiazole compounds have reported binding energies ranging from -6.26 to -7.89 kcal/mol against the epidermal growth factor receptor (EGFR) tyrosine kinase domain. semanticscholar.org These values indicate favorable binding and suggest the potential for these compounds to act as inhibitors. The interactions predicted by docking, such as hydrogen bonds and hydrophobic interactions, are crucial for understanding the structure-activity relationship (SAR) and for designing more potent analogs. semanticscholar.org

Table 1: Examples of Molecular Docking Targets for 1,3,4-Oxadiazole Derivatives

| Target Protein | Disease Area | Key Interactions Observed | Reference |

|---|---|---|---|

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Interactions with active site residues | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Cancer | Hydrogen bonding with Gln767, Met769, and Thr766 | semanticscholar.org |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Cancer | Analysis of binding affinity and interactions | nih.govresearchgate.net |

| Bacterial DNA Gyrase (Gyr-A) | Bacterial Infections | Strong interactions with bacterial targets | casjournal.org |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic model of the ligand-target complex. MD simulations analyze the movements of atoms and molecules over time, offering insights into the conformational stability of the complex and the dynamics of their interactions.

For derivatives of this compound, MD simulations serve to validate the binding modes predicted by docking. researchgate.netnih.gov By simulating the behavior of the ligand-protein complex in a solvated environment over a period of nanoseconds, researchers can assess the stability of the predicted interactions. ajchem-a.com A stable complex in an MD simulation, characterized by minimal deviation in the ligand's position and sustained interactions with key residues, lends greater confidence to the docking results. researchgate.netnih.gov These simulations are crucial for confirming that the initial docked pose is not a transient state but a stable and energetically favorable conformation.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. These calculations provide a deep understanding of the molecule's structure, stability, and reactivity at the atomic level.

By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's chemical reactivity and its ability to participate in chemical reactions. The energy gap between HOMO and LUMO is an indicator of the molecule's stability. nih.govresearchgate.net Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and highlight regions that are electron-rich or electron-poor. epstem.net This information is valuable for predicting how the molecule will interact with its biological target.

In Silico Pharmacokinetic Profiling and ADME Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. In silico ADME prediction tools offer a rapid and cost-effective way to assess these properties for compounds like this compound.

Web-based platforms and specialized software are used to calculate various physicochemical and pharmacokinetic parameters. nih.govresearchgate.net These often include predictions of oral bioavailability, blood-brain barrier permeability, and adherence to established drug-likeness rules, such as Lipinski's rule of five. nih.gov For instance, studies on 1,3,4-oxadiazole derivatives have reported in silico predictions for properties like percentage of absorption, with some compounds showing values over 70%. nih.gov These predictions help to identify potential liabilities early in the drug discovery process, allowing for modifications to the molecular structure to improve its pharmacokinetic profile. japtronline.comrsc.org

Table 2: Common Parameters Evaluated in In Silico ADME Prediction

| Parameter | Description | Importance |

|---|---|---|

| Absorption | Prediction of oral absorption and bioavailability. | Determines the fraction of the drug that reaches systemic circulation. |

| Distribution | Prediction of blood-brain barrier penetration and plasma protein binding. | Affects the drug's ability to reach its target and its duration of action. |

| Metabolism | Prediction of interactions with cytochrome P450 enzymes. | Important for understanding drug clearance and potential drug-drug interactions. |

| Excretion | Prediction of the route and rate of elimination from the body. | Influences the dosing regimen. |

| Toxicity | Prediction of potential toxic effects, such as carcinogenicity and hepatotoxicity. | Crucial for assessing the safety profile of the compound. |

Virtual Screening and Rational Drug Design Methodologies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, which is a cornerstone of rational drug design, is often used in conjunction with the other in silico methods described above.

In the context of this compound research, virtual screening can be employed to explore a wide range of structural modifications to the core molecule. mdpi.com By creating a virtual library of derivatives and using molecular docking to screen them against a specific target, researchers can prioritize the synthesis of compounds with the highest predicted activity. mdpi.com This rational approach to drug design, informed by computational predictions of binding affinity, stability, and ADME properties, significantly streamlines the process of developing new and effective therapeutic agents based on the 1,3,4-oxadiazole scaffold. researchgate.netnih.gov

Future Research Directions and Therapeutic Prospects of 2 3 Methoxyphenyl 1,3,4 Oxadiazole Derivatives

Rational Design of Next-Generation 2-(3-Methoxyphenyl)-1,3,4-oxadiazole Analogues

The future development of this compound analogues will heavily rely on rational design strategies to enhance potency, selectivity, and pharmacokinetic profiles. A cornerstone of this approach is the detailed analysis of structure-activity relationships (SAR). openmedicinalchemistryjournal.com By systematically modifying the substituents on both the methoxyphenyl and the 1,3,4-oxadiazole (B1194373) rings and observing the resulting changes in biological activity, researchers can identify key structural features required for therapeutic efficacy.

For instance, studies on related 1,3,4-oxadiazole derivatives have shown that the introduction of specific functional groups can dramatically influence their biological targets. In a series of novel 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives, it was found that analogues featuring electron-withdrawing groups, such as nitro and fluorine, displayed significant inhibitory activity against butyrylcholinesterase (BChE), a target in Alzheimer's disease. nih.govresearchgate.net This knowledge can be applied to the this compound scaffold to design next-generation compounds with improved target specificity.

Computational tools are indispensable in modern drug design. Molecular docking and molecular dynamics (MD) simulations can provide profound insights into how these molecules interact with their biological targets at an atomic level. nih.govresearchgate.net These techniques allow for the visualization of binding modes and the identification of crucial interactions, such as hydrogen bonds and hydrophobic contacts, which guide the design of new analogues with enhanced binding affinity and selectivity. nih.gov

Table 1: Strategies for Rational Design of this compound Analogues

| Design Strategy | Rationale & Approach | Potential Therapeutic Outcome |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Systematically alter substituents on the phenyl ring (e.g., position and nature of methoxy (B1213986) group, addition of halogens or nitro groups) to identify key pharmacophoric features. | Enhanced potency and selectivity for specific biological targets (e.g., enzymes, receptors). nih.govresearchgate.net |

| Computational Modeling | Utilize molecular docking and molecular dynamics (MD) simulations to predict and analyze the binding interactions between analogues and their target proteins. | Improved binding affinity and rational optimization of lead compounds before synthesis. nih.gov |

| Bioisosteric Replacement | Replace functional groups (e.g., the methoxy group) with bioisosteres to improve pharmacokinetic properties (absorption, distribution, metabolism, excretion) while maintaining or improving activity. | Better drug-like properties, potentially leading to improved bioavailability and reduced side effects. openmedicinalchemistryjournal.com |

Exploration of Multi-Targeting Approaches

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. openmedicinalchemistryjournal.com Consequently, therapeutic agents that can simultaneously modulate several targets offer a more comprehensive treatment strategy. The this compound scaffold is an ideal platform for developing such multi-target-directed ligands. nih.gov

A promising strategy involves creating hybrid molecules by covalently linking the this compound core with other known pharmacophores. nih.govnih.gov This approach aims to combine the therapeutic effects of two distinct bioactive moieties into a single molecule, potentially leading to synergistic effects and a reduced likelihood of drug resistance. For example, hybridizing an oxadiazole derivative with a molecule known to inhibit a specific kinase could result in a dual-action anticancer agent.

Table 2: Potential Multi-Targeting Strategies for Hybrid Derivatives

| Hybrid Moiety | Potential Targets | Therapeutic Area | Rationale |

|---|---|---|---|

| Kinase Inhibitor Pharmacophore | EGFR, VEGF, STAT3, Tyrosine Kinases | Oncology | Combine the cytotoxic potential of the oxadiazole with targeted inhibition of key cancer signaling pathways. researchgate.netnih.gov |

| Cholinesterase Inhibitor Moiety | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Disease | Create a dual-function agent for Alzheimer's disease that can inhibit key enzymes in cholinergic pathways. nih.gov |

| Quinolone Antibiotic Core | DNA Gyrase, Topoisomerase IV | Infectious Disease | Develop novel antibacterial agents with a dual mechanism of action to combat resistant bacterial strains. mdpi.com |

| Histone Deacetylase (HDAC) Inhibitor | HDAC Enzymes | Oncology | Combine epigenetic modulation with other anticancer mechanisms of the oxadiazole core. nih.govnih.gov |

Advanced Mechanistic Studies and Pathway Elucidation

While various 1,3,4-oxadiazole derivatives have demonstrated potent biological activity, a deeper understanding of their precise mechanisms of action is crucial for their clinical translation. Future research must move beyond primary screening to elucidate the specific molecular pathways affected by this compound derivatives.

The anticancer effects of 1,3,4-oxadiazoles, for example, have been attributed to a variety of mechanisms, including the inhibition of crucial enzymes and growth factors. nih.govdntb.gov.ua These include telomerase, histone deacetylases (HDAC), topoisomerase II, thymidylate synthase, and various kinases involved in cell proliferation. nih.govresearchgate.net Advanced mechanistic studies using techniques like proteomics, transcriptomics, and cell-based pathway analysis will be essential to pinpoint the exact targets and downstream effects of novel analogues.

Molecular modeling techniques, such as molecular dynamics simulations, can further clarify the favorable interactions between these compounds and their target enzymes, providing a more dynamic picture of the binding process. researchgate.net This detailed mechanistic understanding is vital for optimizing lead compounds and predicting potential off-target effects.

Synergistic Effects with Established Agents in Combination Therapies

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases, as it can enhance efficacy, overcome drug resistance, and reduce toxicity. nih.govmdpi.com Investigating the synergistic potential of this compound derivatives with established therapeutic agents is a critical area for future research.

Given their diverse mechanisms of action, these oxadiazole derivatives could be paired with a wide range of existing drugs. For instance, an oxadiazole derivative that inhibits a specific cancer-related enzyme could be combined with a standard chemotherapeutic agent. This could allow for lower doses of the cytotoxic drug, thereby reducing side effects, or could re-sensitize resistant cancer cells to the treatment. Similarly, in infectious diseases, combining an oxadiazole-based antibacterial with a traditional antibiotic like ampicillin (B1664943) could produce a synergistic effect against drug-resistant pathogens. mdpi.com

Table 3: Potential Combination Therapies

| Derivative's Mechanism | Combination Agent | Disease Target | Expected Outcome |

|---|---|---|---|

| Enzyme Inhibition (e.g., Kinase, HDAC) | Standard Chemotherapy (e.g., Doxorubicin) | Cancer | Synergistic cytotoxicity, overcoming chemoresistance, dose reduction. mdpi.com |

| Antibacterial Action | Beta-lactam Antibiotics (e.g., Amoxicillin) | Bacterial Infections | Enhanced bacterial killing, effective against resistant strains. mdpi.com |

| Antifungal Action | Azole Antifungals (e.g., Ketoconazole) | Fungal Infections | Broadened antifungal spectrum and synergistic activity. mdpi.com |

Application of Artificial Intelligence and Machine Learning in Oxadiazole Research

For this compound research, AI can be applied in several key areas. Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of novel, yet-to-be-synthesized analogues based on their chemical structures. tsijournals.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(3-Methoxyphenyl)-1,3,4-oxadiazole derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 1,3,4-oxadiazoles typically involves cyclization of hydrazide precursors or oxidative dehydrogenation of diacylhydrazines. For example, derivatives can be synthesized via:

- Ainsworth Method : Thermolysis of ethyl 2-(2-formylhydrazono)acetate under controlled conditions ().

- Multi-step Synthesis : Using ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate as starting materials, followed by thioetherification ().

Q. Critical Factors :

- Temperature : Higher temperatures (>100°C) improve cyclization efficiency but may degrade sensitive substituents.

- Catalysts : Use of iodine or acetic acid enhances cyclization rates.

- Purification : Column chromatography or recrystallization is essential for isolating high-purity products.

Q. What spectroscopic techniques are most effective for characterizing 1,3,4-oxadiazole derivatives, and how can data interpretation address structural ambiguities?

Methodological Answer:

- ¹H/¹³C NMR : Key for confirming substituent positions. For instance, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution ().

- X-ray Crystallography : Resolves regioisomeric ambiguities. For example, the crystal structure of 2-(benzylthio)-5-(trifluoromethyl)-1,3,4-oxadiazole confirmed planar geometry and hydrogen bonding ().

- HRMS : Validates molecular formula, particularly for halogenated derivatives ().

Q. Common Pitfalls :

- Overlapping NMR signals in symmetrical derivatives can be resolved via 2D experiments (e.g., COSY, HSQC).

- Thermal instability during mass spectrometry requires soft ionization techniques (e.g., ESI).

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the oxadiazole ring influence bioactivity in antifungal or anticancer applications?

Methodological Answer:

- Antifungal Activity : Electron-withdrawing groups (e.g., -CF₃) enhance activity against Sclerotinia sclerotiorum by increasing electrophilicity, which disrupts fungal succinate dehydrogenase (SDH) ().

- Anticancer Activity : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) improve DNA intercalation and topoisomerase inhibition. For example, 2-(3,4-dichlorophenyl)-1,3,4-oxadiazole derivatives showed IC₅₀ values <10 µM in breast cancer cells ().

Q. Data Contradiction Analysis :

- While trifluoromethyl groups boost antifungal activity, they may reduce solubility, limiting in vivo efficacy ( vs. 9).

Q. What methodological considerations are critical when designing molecular docking studies to evaluate oxadiazole derivatives as potential enzyme inhibitors?

Methodological Answer:

- Target Selection : Prioritize enzymes with known oxadiazole interactions (e.g., SDH for fungicides, tubulin for anticancer agents) ().

- Ligand Preparation : Account for tautomeric forms (e.g., oxadiazole ring protonation states) and optimize geometry using DFT calculations ().

- Validation : Compare docking scores with experimental IC₅₀ values. For example, 2-((4-bromobenzyl)thio)-1,3,4-oxadiazole showed a docking score of -9.2 kcal/mol against SDH, correlating with 78% inhibition at 50 µg/mL ().

Q. Best Practices :

- Use ensemble docking to account for protein flexibility.

- Include water molecules in the active site for accurate hydrogen bond modeling.

Q. How does the stability of the 1,3,4-oxadiazole ring impact its applicability in material science, such as scintillator design?

Methodological Answer:

- Aromatic Stability : The 1,3,4-oxadiazole ring's resonance stabilization (dipole moment ~3.5 D) makes it suitable for optoelectronic applications. For example, 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (BPBD) exhibits high radiation stability as a scintillator dopant ().

- Substituent Effects : Electron-donating groups (e.g., -OCH₃) enhance fluorescence quantum yield but may reduce thermal stability.

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar 1,3,4-oxadiazole derivatives?

Methodological Answer:

- Meta-Analysis : Compare substituent effects across studies. For example, 4-methoxyphenyl derivatives show inconsistent antifungal activity due to variable log D values ().

- Crystallographic Validation : Confirm active conformations. The X-ray structure of 5a () revealed a planar oxadiazole ring critical for SDH binding.

- QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity to identify outlier compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.